

Introduction: The Enduring Allure of Esters in Fragrance Chemistry

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Dimethyl Cyclopentylmalonate*

Cat. No.: *B1591528*

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Esters are the vibrant heart of modern perfumery, painting olfactory landscapes with their diverse and often effervescent character.^[1]^[2] From the simple fruity burst of isoamyl acetate (banana) to the complex floral elegance of benzyl salicylate, these molecules form a foundational pillar of the perfumer's palette.^[3] They are the primary constituents of many natural fruit and flower scents, and their synthetic counterparts have opened up infinite creative possibilities.^[2] Within this vast chemical family, alicyclic esters—those containing a non-aromatic ring structure—hold a special significance. They offer a unique combination of volatility, complexity, and novel scent profiles that bridge the gap between linear aliphatic esters and heavier, more tenacious woody or musky molecules.

This guide focuses on a specific and noteworthy member of this class: **Dimethyl Cyclopentylmalonate** (DMCP). While not a widely known fragrance ingredient in its own right, its true importance lies in its dual role: first, as a molecule with its own subtle, fruity character, and second, and more significantly, as a critical chemical intermediate in the synthesis of some of the most iconic fragrance ingredients in the industry, most notably methyl dihydrojasmonate (Hedione).

This document provides a comprehensive technical overview of **Dimethyl Cyclopentylmalonate** for researchers, chemists, and fragrance scientists. We will explore its physicochemical properties, olfactory profile, synthesis, analytical validation, and its pivotal role as a precursor to high-impact fragrance molecules.

Physicochemical & Olfactory Profile of Dimethyl Cyclopentylmalonate (DMCP)

Chemical Identity and Structure

- IUPAC Name: Dimethyl 2-cyclopentylpropanedioate
- Synonyms: Cyclopentylmalonic Acid Dimethyl Ester, Dimethyl 2-cyclopentylmalonate[4]
- CAS Number: 82491-60-9[5]
- Molecular Formula: $C_{10}H_{16}O_4$ [4][6][7]
- Molecular Weight: 200.23 g/mol [6][7]

The structure consists of a five-membered cyclopentane ring attached to the alpha-carbon of a dimethyl malonate backbone. This seemingly simple structure is key to its utility, providing a stable alicyclic anchor and a reactive malonate group ripe for further chemical transformation.

Physicochemical Properties

The physical properties of DMCP are essential for its handling, storage, and application in both synthesis and fragrance formulation.

Property	Value	Source(s)
Appearance	Colorless to pale yellow liquid	[4]
Purity (Typical)	>97.0% (GC)	
Boiling Point	233-234 °C (at 760 mmHg)	[4]
Density	~1.09 g/cm ³ (at 20°C)	[8]
Refractive Index	1.450 ± 0.002 (at 20°C)	[4]
Flash Point	110 °C	
Solubility	Soluble in organic solvents (alcohols, ethers)	[4]
Vapor Pressure	No data available	[8]

Olfactory Profile

Dimethyl Cyclopentylmalonate possesses a subtle, clean, and pleasant odor.[4] Its profile can be described as:

- Primary Character: Sweet and fruity.[4]
- Nuances: While specific descriptors for DMCP are not widely published, by analogy to its close relative, diethyl malonate, its profile likely includes notes of green apple, pear, and a soft, wine-like ester character.[9][10][11] The cyclopentyl group tends to impart a slightly waxy, less volatile, and more rounded character compared to a linear alkyl chain. Studies on other cyclopentane derivatives have noted their tendency to produce unique fruity and floral notes.[12][13]

Due to its relatively low odor impact compared to finished fragrance ingredients, its primary role is not as a character-defining note but rather as a modifier or, more importantly, a synthetic precursor.

The Crucial Role of DMCP in Jasmonate Synthesis

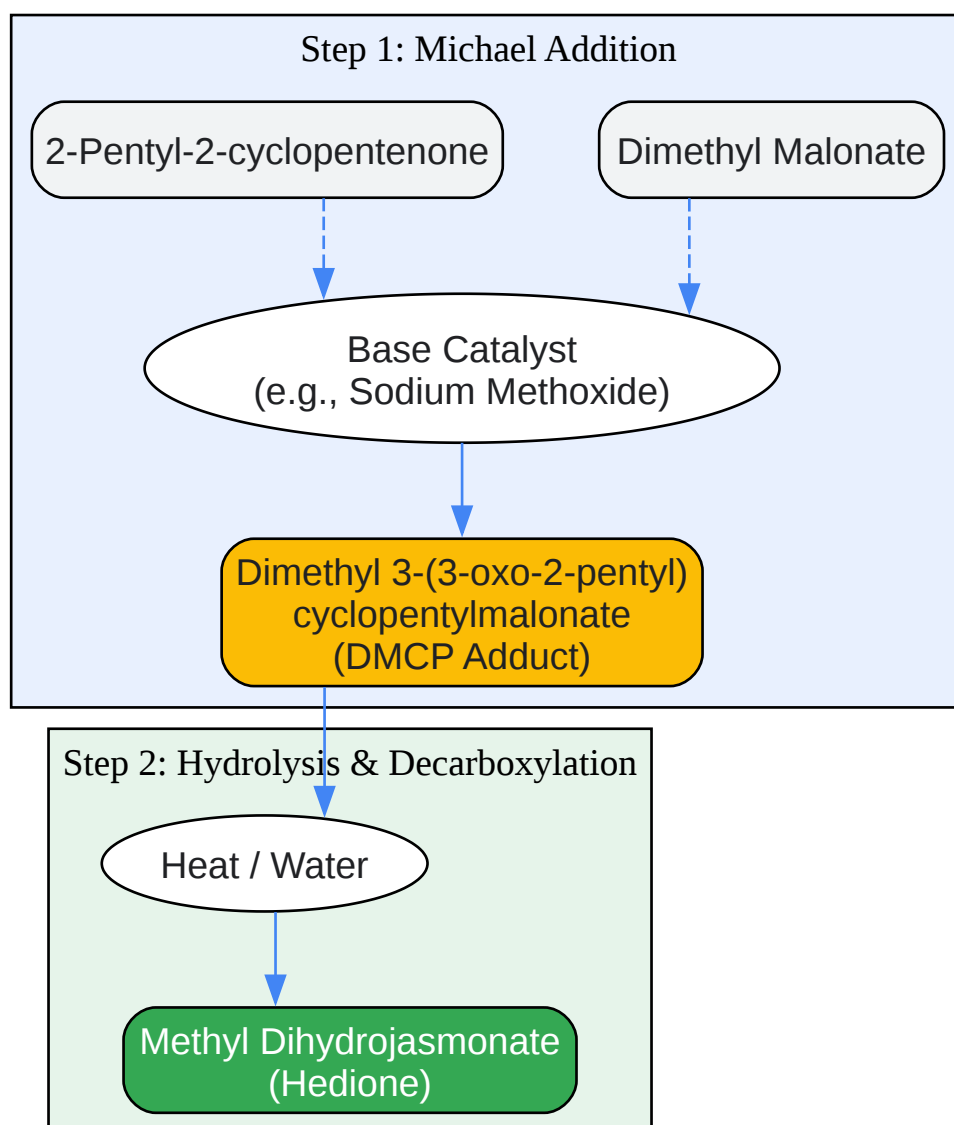
The paramount importance of DMCP in fragrance chemistry is its role as a key intermediate in the production of methyl dihydrojasmonate and its analogues. These jasmonates are celebrated for their beautiful, radiant, and transparent jasmine floral character and are indispensable in modern perfumery.

The synthesis hinges on a classic Michael addition reaction, where the nucleophilic enolate of dimethyl malonate attacks an α,β -unsaturated ketone, namely 2-pentyl-2-cyclopentenone.^[14]^[15]^[16]^[17] This reaction forms the carbon skeleton of the final product, with the DMCP moiety attached to the cyclopentanone ring.

The subsequent step involves heating the adduct, which causes hydrolysis of one ester group and decarboxylation to yield the final target molecule, methyl dihydrojasmonate.^[16]^[17]

Synthesis Workflow: From DMCP Precursor to Methyl Dihydrojasmonate

The logical flow demonstrates how DMCP is not an endpoint but a critical stepping stone.



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Caption: Synthesis of Methyl Dihydrojasmonate via a DMCP intermediate.

Detailed Experimental Protocol: Michael Addition to form the DMCP Adduct

This protocol describes the formation of the key intermediate, dimethyl 3-(3-oxo-2-pentyl)cyclopentylmalonate, based on established industrial processes.^{[16][17]}

Materials & Equipment:

- Anhydrous Methanol
- Sodium Methoxide (NaOMe)
- Dimethyl Malonate
- 2-Pentyl-2-cyclopentenone
- Acetic Acid (for quenching)
- Ethyl Acetate (for extraction)
- Saturated Sodium Bicarbonate Solution
- Saturated Sodium Chloride Solution (Brine)
- Anhydrous Sodium Sulfate
- Nitrogen gas supply
- Jacketed reaction vessel with overhead stirrer, thermometer, and dropping funnel
- Rotary evaporator

Procedure:

- Vessel Preparation: Under a nitrogen atmosphere, charge the reaction vessel with anhydrous methanol (approx. 6.5 mL per gram of 2-pentyl-2-cyclopentenone).
- Base Addition: Add sodium methoxide (approx. 1.1 molar equivalents relative to the cyclopentenone) to the methanol and stir until fully dissolved.
- Malonate Addition: Add dimethyl malonate (approx. 1.25 molar equivalents) dropwise, maintaining the temperature below 25°C.
- Cooling: Cool the resulting solution to between -5°C and 0°C using a circulating chiller.
- Substrate Addition: Slowly add 2-pentyl-2-cyclopentenone (1.0 molar equivalent) dropwise over 1-2 hours, ensuring the internal temperature does not exceed 0°C.

- **Reaction:** Maintain the reaction mixture at -5°C to 0°C with vigorous stirring for 2-3 hours. Monitor the reaction progress by GC-MS until the starting cyclopentenone is consumed (<1%).
- **Quenching:** Slowly add a slight molar excess of acetic acid (relative to the sodium methoxide) to neutralize the reaction mixture.
- **Work-up:** a. Remove the methanol under reduced pressure using a rotary evaporator. b. Dissolve the resulting crude oil in ethyl acetate. c. Wash the organic phase sequentially with saturated sodium bicarbonate solution and then with brine. d. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude dimethyl 3-(3-oxo-2-pentyl)cyclopentylmalonate adduct.
- **Purification (Optional):** The crude product can be purified by vacuum distillation if required for subsequent steps.

Analytical Quality Control

Ensuring the purity and identity of DMCP and its reaction products is critical. Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive analytical technique for this purpose.

GC-MS for Process Monitoring and Quality Assurance

GC-MS allows for the separation of volatile and semi-volatile compounds, making it ideal for analyzing the complex mixtures generated during synthesis.^[18] It can effectively separate the starting materials, the desired product, and any byproducts, while the mass spectrometer provides definitive structural identification.

Parameter	Typical Value	Purpose
Column	5% Phenyl Methyl Siloxane (e.g., HP-5MS)	Provides good separation for a wide range of polarities.
Column Dimensions	30-60 m length, 0.25 mm ID, 0.25 μ m film	Standard dimensions for high-resolution analysis.
Injector Temp.	250 °C	Ensures complete volatilization of the sample.
Carrier Gas	Helium	Inert carrier gas.
Oven Program	80°C (hold 2 min), ramp to 280°C at 10°C/min	A typical temperature program to separate reactants and products.
MS Source Temp.	230 °C	Standard ion source temperature.
MS Quad Temp.	150 °C	Standard quadrupole temperature.
Scan Range	40-450 amu	Covers the molecular ions and key fragments of expected compounds.

Interpreting the Mass Spectrum

The mass spectrum of **dimethyl cyclopentylmalonate** would be expected to show a molecular ion (M^+) at m/z 200, corresponding to its molecular weight. Key fragmentation patterns would include the loss of methoxy groups ($-OCH_3$, m/z 169) and the loss of a methoxycarbonyl group ($-COOCH_3$, m/z 141), as well as fragments corresponding to the cyclopentyl ring. ChemicalBook provides access to spectral data for detailed analysis.[\[19\]](#)

Safety & Regulatory Profile

The safe handling of any chemical is paramount. The available safety data for **dimethyl cyclopentylmalonate** shows some inconsistencies, warranting a conservative approach.

- Hazard Classification: One supplier Safety Data Sheet (SDS) indicates that the substance is not classified as hazardous under EC Regulation No 1272/2008. However, other chemical databases assign risk codes R36/37/38, indicating it is irritating to the eyes, respiratory system, and skin.[4]
- Analogue Data: The parent compound, dimethyl malonate, is a known eye and skin irritant and is classified as a combustible liquid.[20][21]
- RIFM: A specific safety assessment for **dimethyl cyclopentylmalonate** by the Research Institute for Fragrance Materials (RIFM) was not found in the public domain. However, RIFM extensively evaluates fragrance ingredients, including many cyclopentane derivatives, for a range of endpoints such as genotoxicity, repeated dose toxicity, and skin sensitization, often using read-across data from structurally similar molecules.[22][23][24]

Handling Recommendations: Given the conflicting data and the known hazards of its parent compound, it is prudent to handle **Dimethyl Cyclopentylmalonate** with standard laboratory precautions:

- Wear appropriate Personal Protective Equipment (PPE), including safety glasses, nitrile gloves, and a lab coat.[4]
- Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[4]
- Store in a cool, dry place away from ignition sources and strong oxidizing agents.[4]

Conclusion: A Quiet Enabler of Olfactive Brilliance

Dimethyl cyclopentylmalonate exemplifies a class of molecules that, while not headline fragrance ingredients themselves, are fundamentally enabling to the art and science of perfumery. Its pleasant, mild fruity character is secondary to its primary function as a meticulously designed molecular scaffold. As the direct precursor to the adduct that yields methyl dihydrojasmonate, DMCP is a critical link in the manufacturing chain of one of the most successful and widely used synthetic molecules in fragrance history.

For the research and development scientist, understanding the chemistry of DMCP is not just about a single molecule, but about appreciating the elegant synthetic strategies that allow for the large-scale, high-purity production of materials that define the scents of our world. Its study

reinforces the principle that in fragrance chemistry, as in many scientific disciplines, the most profound impact often comes from the quiet, indispensable workhorses of the laboratory.

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- To cite this document: BenchChem. [Introduction: The Enduring Allure of Esters in Fragrance Chemistry]. BenchChem, [2026]. [Online PDF]. Available at:
[<https://www.benchchem.com/product/b1591528#dimethyl-cyclopentylmalonate-role-in-fragrance-chemistry>]

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